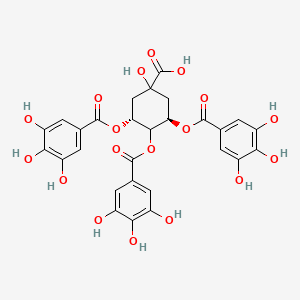
Trimethidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethidinium is a member of azepanes.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Profile and Therapeutic Potential
Trimethidinium methosulfate has been evaluated for its potential in treating hypertension, displaying significant efficacy in 85% of cases tested, with 55% of patients becoming normotensive. Its advantages include a better and more consistent hypertensive effect and more manageable side effects compared to other drugs like pentapyrrolidinium and mecamylamine (Janney et al., 1959).
2. Cardiovascular Research
Research involving mongrel dogs has revealed that administration of trimethidinium methosulfate leads to decreased blood pressure in systemic and pulmonary arteries. It also affects cardiac function, with a decrease in stroke volume, right and left ventricular work, and a slight but non-significant reduction in peripheral resistance (Afonso et al., 1962).
3. Neuropharmacological Investigations
Trimethidinium does not significantly affect learning processes in mice and does not interfere with the action of nicotine, providing insight into the mechanisms of cholinergic transmission and its potential implications in cognitive and behavioral studies (Oliverio, 1966).
4. Electrochemical Studies
The electrochemical properties of dipyridinium salts, including derivatives of trimethidinium, have been studied for their potential use as mediators in the titration of biological molecules. These compounds undergo specific electron reduction processes, indicating potential applications in analytical chemistry and bioelectrochemistry (Salmon & Hawkridge, 1980).
5. Exploration in Chemical Synthesis
Research into latent fluorophores has identified a new class based on the trimethyl lock, which includes trimethidinium derivatives. These compounds demonstrate stability in biological environments and have potential applications in fluorescence imaging and molecular probes (Chandran et al., 2005).
Eigenschaften
CAS-Nummer |
2624-50-2 |
|---|---|
Produktname |
Trimethidinium |
Molekularformel |
C17H36N2+2 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |
InChI |
InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2 |
InChI-Schlüssel |
GPUGLFZXYGTLBI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
Kanonische SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
Andere CAS-Nummern |
2624-50-2 |
Verwandte CAS-Nummern |
58594-48-2 (di-I salt) |
Synonyme |
camphonium trimethidinium trimethidinium diiodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



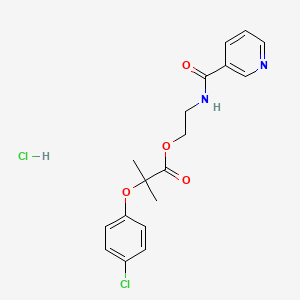



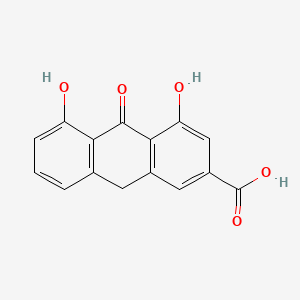
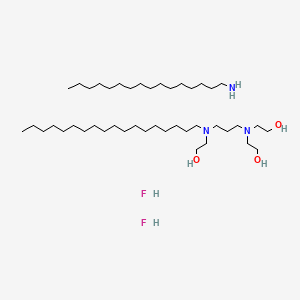
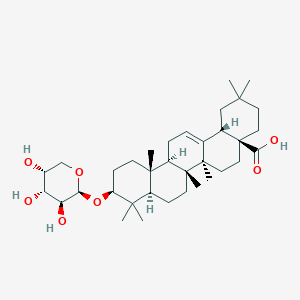
![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)

![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)


